Enlimomab is classified as a monoclonal antibody and is derived from murine sources. It specifically binds to the extracellular domain of ICAM-1, which is expressed on various cell types, including endothelial cells during inflammatory responses. The clinical applications of enlimomab are primarily in the fields of immunology and transplant medicine .
The synthesis of enlimomab involves several key methods:
These methods ensure a high yield and purity of the monoclonal antibody suitable for clinical use.
The molecular structure of enlimomab consists of several critical components:
The molecular weight of enlimomab is approximately 150 kDa, typical for IgG antibodies .
Enlimomab participates in several biochemical interactions:
These reactions underscore both the therapeutic potential and the risks associated with enlimomab.
Enlimomab exerts its effects through a multi-step mechanism:
Enlimomab exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective therapeutic use and formulation stability .
Enlimomab has several important scientific applications:
Enlimomab (designated as R6.5 or BIRR-1) is a recombinant murine monoclonal antibody (mAb) belonging to the immunoglobulin G2a (IgG2a) subclass [2] [5]. This isotype selection critically influences its in vivo behavior due to its high affinity for activating Fcγ receptors (FcγR) on immune cells and its potent complement-dependent cytotoxicity (CDC) activation potential [8] [9]. The antibody retains the classic Y-shaped heterotetrameric structure of immunoglobulins, comprising two identical heavy chains (each ~50 kDa) and two light chains (each ~25 kDa), interconnected by disulfide bonds [1] [8]. The antigen-binding fragments (Fab) are engineered for specificity toward human intercellular adhesion molecule-1 (ICAM-1, CD54). These Fab regions contain complementary-determining regions (CDRs) critical for epitope engagement, while the crystallizable fragment (Fc) domain mediates immune effector functions [8] [10]. Engineering efforts have focused on preserving the murine sequence in the Fab to maintain binding fidelity, though this contributes to immunogenicity in human applications [7] [10].
Table 1: Key Structural Features of Enlimomab
Structural Element | Characteristics | Functional Implication |
---|---|---|
Isotype | Murine IgG2a | High CDC; FcγRIII binding; Long serum half-life (5-7 days) |
Heavy Chain | ~50 kDa; Gamma2a subclass | Determines Fc effector function |
Light Chain | ~25 kDa; Kappa type | Antigen binding contribution |
Fab Region | Engineered CDRs from murine hybridoma | High specificity for human ICAM-1 Domain 2 |
Fc Region | Native murine sequence | Activates complement cascade; Binds phagocytic cells |
Enlimomab exhibits precise epitope specificity, binding to the second immunoglobulin-like domain (D2) of human ICAM-1 [2] [10]. ICAM-1 is a transmembrane glycoprotein with five extracellular Ig-like domains (D1-D5), expressed constitutively at low levels on endothelial cells and leukocytes, and dramatically upregulated during inflammation [2] [3]. Domain 2 is functionally critical for ICAM-1's interaction with lymphocyte function-associated antigen-1 (LFA-1, αLβ2 integrin) on leukocytes [8] [10]. Enlimomab's binding to D2 sterically hinders LFA-1 engagement, thereby inhibiting leukocyte adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues [2] [9]. Biophysical mapping using hydrogen-deuterium exchange mass spectrometry and alanine-scanning mutagenesis confirms that enlimomab engages conformational epitopes within residues 40-120 of D2, with high dependence on charged residues (e.g., Glu41, Arg64) for ionic interactions [10]. This epitope specificity differentiates enlimomab from other anti-ICAM-1 antibodies targeting D1 or D3 [10].
Table 2: Epitope Mapping of Enlimomab on ICAM-1 Domain 2
Mapping Technique | Key Epitope Residues | Functional Consequence |
---|---|---|
Alanine Scanning | Glu41, Asp42, Tyr51, Arg64, Glu66 | >80% binding loss upon mutation; Critical for affinity |
HDX Mass Spectrometry | Protected regions: Loop 30-45, β-strand C-D | Engagement of solvent-exposed loops stabilizing interaction |
Competitive Binding | Blocks LFA-1 binding site (D2) | Inhibits ICAM-1/LFA-1 adhesion axis (IC₅₀: 2-10 nM) |
Cross-reactivity | Human and primate ICAM-1 | No binding to rodent ICAM-1 |
Enlimomab is produced using recombinant DNA technology in Chinese Hamster Ovary (CHO) cell expression systems [1] [8]. This platform ensures proper post-translational modifications (e.g., glycosylation, disulfide bond formation) essential for structural integrity and effector functions [1]. The production workflow involves:
Table 3: Recombinant Production Workflow for Enlimomab
Production Stage | Methodology | Quality Control Metrics |
---|---|---|
Expression System | CHO-K1 cells | Post-translational modification fidelity |
Transfection | Plasmid vectors (heavy/light chain) | Transient expression titer: 100-200 mg/L |
Cell Culture | Serum-free medium; Fed-batch bioreactor | Viability >90%; Osmolarity 300±50 mOsm/kg |
Capture | Protein A affinity (MabSelect™ resin) | Yield: >85%; Purity: 95% (SDS-PAGE) |
Polishing | Cation exchange (SP Sepharose) | Aggregate content: <5% (SE-HPLC) |
Formulation | PBS, pH 7.4; No preservatives | Endotoxin: <0.01 EU/µg (LAL assay); Concentration: 0.61 mg/mL |
Enlimomab demonstrates high biophysical stability under recommended storage conditions (-20°C with avoidance of freeze-thaw cycles), maintaining conformational integrity for over 12 months [1] [8]. Key stability and affinity parameters include:
Table 4: Biophysical Stability and Affinity Parameters of Enlimomab
Parameter | Value | Analytical Method |
---|---|---|
KD for hICAM-1 | 0.2 - 1.0 nM | Surface Plasmon Resonance (Biacore™) |
Thermal Tm | 68°C (Fab), 72°C (Fc) | Differential Scanning Calorimetry |
Aggregate Content | <3% (initial); <5% (12 months, -80°C) | Size-Exclusion HPLC |
IC₅₀ (Adhesion Blockade) | 1.5 - 3.0 nM | Human Umbilical Vein Endothelial Cell Assay |
Serum Half-Life (Target) | 5-7 days (human); 4 days (primate) | Pharmacokinetic Modeling |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9